16,17-Epoxypregn-4-ene-3,20-dione
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Overview
Description
16,17-Epoxypregn-4-ene-3,20-dione is a synthetic steroid compound with the molecular formula C21H28O3. It is also known by its IUPAC name, Pregn-4-ene-3,20-dione, 16,17-epoxy-. This compound is characterized by the presence of an epoxide group at the 16,17 position on the steroid backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16,17-Epoxypregn-4-ene-3,20-dione typically involves the epoxidation of a suitable precursor steroid. One common method is the epoxidation of progesterone using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
16,17-Epoxypregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: The epoxide ring can be opened by nucleophiles, leading to various substitution products.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used to open the epoxide ring.
Major Products Formed
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Diols with hydroxyl groups at the 16 and 17 positions.
Substitution: Various substituted steroids depending on the nucleophile used.
Scientific Research Applications
16,17-Epoxypregn-4-ene-3,20-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and enzyme interactions.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 16,17-Epoxypregn-4-ene-3,20-dione involves its interaction with specific molecular targets, such as steroid receptors and enzymes. The epoxide group can react with nucleophilic sites on proteins, leading to modifications that affect their function. This can result in changes in cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
Progesterone: A natural steroid hormone with a similar structure but lacking the epoxide group.
17α-Hydroxyprogesterone: Another steroid with a hydroxyl group at the 17 position instead of an epoxide.
Corticosterone: A steroid hormone with different functional groups but a similar steroid backbone.
Uniqueness
16,17-Epoxypregn-4-ene-3,20-dione is unique due to the presence of the epoxide group at the 16,17 position, which imparts distinct chemical reactivity and biological activity compared to other steroids. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H28O3 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(1R,2S,6S,7S,10S,11R)-6-acetyl-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-14-one |
InChI |
InChI=1S/C21H28O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h10,15-18H,4-9,11H2,1-3H3/t15-,16+,17+,18?,19+,20+,21-/m1/s1 |
InChI Key |
LHNVKVKZPHUYQO-CWNZLVRBSA-N |
Isomeric SMILES |
CC(=O)[C@]12C(O1)C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C |
Canonical SMILES |
CC(=O)C12C(O1)CC3C2(CCC4C3CCC5=CC(=O)CCC45C)C |
Origin of Product |
United States |
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